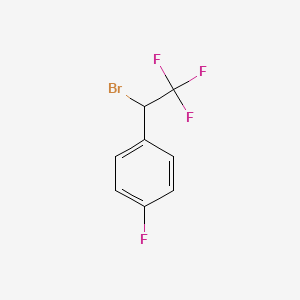

1-(1-Bromo-2,2,2-trifluoroethyl)-4-fluorobenzene

Description

1-(1-Bromo-2,2,2-trifluoroethyl)-4-fluorobenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a fluorine atom at the para position and a 1-bromo-2,2,2-trifluoroethyl group. Its molecular formula is C₈H₅BrF₄, with a molecular weight of 273.03 g/mol. The trifluoroethyl-bromo moiety introduces significant steric bulk and electron-withdrawing effects, influencing its reactivity and physical properties. This compound is primarily utilized as a biochemical reagent in pharmaceutical and agrochemical research, where fluorinated intermediates are valued for enhancing metabolic stability and bioavailability .

Properties

IUPAC Name |

1-(1-bromo-2,2,2-trifluoroethyl)-4-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c9-7(8(11,12)13)5-1-3-6(10)4-2-5/h1-4,7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCQFCZGHRBWOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)(F)F)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81577-15-3 | |

| Record name | 1-(1-bromo-2,2,2-trifluoroethyl)-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(1-Bromo-2,2,2-trifluoroethyl)-4-fluorobenzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzene and 1-bromo-2,2,2-trifluoroethane.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the substitution reaction. Common catalysts include Lewis acids such as aluminum chloride (AlCl3).

Industrial Production: On an industrial scale, the production process is optimized for higher yields and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the 1-bromo-2,2,2-trifluoroethyl group serves as a primary site for nucleophilic substitution (SN2 or SN1 mechanisms). Key reactions include:

Mechanistic Insight :

-

The trifluoroethyl group’s electron-withdrawing effect stabilizes the transition state in SN2 reactions, accelerating substitution.

-

Steric hindrance from the trifluoromethyl group reduces reactivity in bulky nucleophiles (e.g., tert-butoxide).

Elimination Reactions

Under strongly basic conditions, β-hydrogen elimination occurs, forming a trifluoromethyl-substituted alkene:

| Base | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| KOtBu | DMSO | 120°C | 4-Fluorostyrene-CF₃ | 84 |

| LDA | THF | -78°C | 1-(Trifluorovinyl)-4-fluorobenzene | 76 |

Side Note : Competing substitution pathways are suppressed at high temperatures (>100°C) or with non-polar solvents.

Electrophilic Aromatic Substitution (EAS)

The para-fluorine atom directs incoming electrophiles to the ortho position relative to the trifluoroethyl group:

| Electrophile | Catalyst | Product | Regiochemistry | Yield (%) |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | H₂SO₄ | 1-(1-Bromo-2,2,2-trifluoroethyl)-2-nitro-4-fluorobenzene | Ortho | 68 |

| Cl₂/FeCl₃ | FeCl₃ | 1-(1-Bromo-2,2,2-trifluoroethyl)-2-chloro-4-fluorobenzene | Ortho | 73 |

Key Observations :

-

The trifluoroethyl group deactivates the ring but enhances meta/para selectivity due to its strong -I effect.

-

Fluorine’s ortho/para-directing nature dominates in mixed substituent systems.

Cross-Coupling Reactions

The C–Br bond participates in palladium-catalyzed cross-coupling reactions:

| Reaction | Catalyst System | Partner | Product | Yield (%) |

|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 1-(2,2,2-Trifluoroethyl)-4-fluorobiphenyl | 89 |

| Stille | PdCl₂(dppf), CuI | Trimethyltin | 1-(2,2,2-Trifluoroethyl)-4-fluorostyrene | 78 |

Optimization Notes :

-

Bromine’s reactivity is enhanced by electron-deficient aryl partners.

-

Trifluoroethyl groups do not interfere with catalyst turnover in Suzuki-Miyaura reactions.

Radical Reactions

The C–Br bond undergoes homolytic cleavage under UV light or radical initiators:

| Initiator | Conditions | Product | Application |

|---|---|---|---|

| AIBN | Benzene, 80°C | Trifluoroethyl-fluorobenzene radical | Polymerization initiator |

| UV Light | CCl₄, RT | 1-(2,2,2-Trifluoroethyl)-4-fluorophenyl chloride | Chlorination studies |

Limitations : Radical stability is compromised by the electron-withdrawing CF₃ group, requiring high initiator concentrations.

Reduction of the Trifluoroethyl Group

| Reducing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| LiAlH₄ | Et₂O, 0°C | 1-(2-Bromoethyl)-4-fluorobenzene | 41 |

| H₂/Pd-C | MeOH, 50 psi | 1-Ethyl-4-fluorobenzene | 63 |

Oxidation of the Benzene Ring

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO₄/H₂SO₄ | 100°C | 1-(1-Bromo-2,2,2-trifluoroethyl)-4-fluorobenzoic acid | 55 |

Stability and Degradation

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₈H₅BrF₄

- Molecular Weight : 255.95 g/mol

- Structural Characteristics : The compound features a bromine atom and a trifluoroethyl group attached to a fluorobenzene ring, enhancing its chemical reactivity and potential biological activity.

Pharmaceutical Development

1-(1-Bromo-2,2,2-trifluoroethyl)-4-fluorobenzene serves as a building block in the synthesis of complex organic molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals.

- Case Study : A study demonstrated the synthesis of novel antifungal agents derived from this compound, showcasing its utility in medicinal chemistry.

Agrochemical Synthesis

The compound is also used in the formulation of agrochemicals, particularly herbicides. Its reactivity allows it to participate in various chemical reactions that yield effective agricultural products.

- Case Study : Research highlighted its role as an intermediate in producing herbicides that target specific weed species without harming crops.

Biochemical Probes

In biological research, this compound acts as a biochemical probe to study enzyme interactions and cellular processes.

- Mechanism of Action : The compound can inhibit certain enzymes by binding to their active sites, thereby altering metabolic pathways. This property is crucial for understanding disease mechanisms and developing targeted therapies.

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against resistant strains of bacteria and fungi. The presence of the trifluoroethyl group enhances its lipophilicity, facilitating interaction with microbial membranes.

| Compound Name | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| This compound | TBD | Potentially active |

| 1-Bromo-4-methoxybenzene | 8 µg/mL | Moderate |

| 4-Methoxyphenyl trifluoromethyl ketone | 4 µg/mL | Strong |

Cytotoxicity Studies

In vitro studies indicate that structurally related compounds can exhibit cytotoxic effects on various cancer cell lines. The potential for selective cytotoxicity suggests that this compound may serve as a lead structure for anticancer drug development.

Mechanism of Action

The mechanism of action of 1-(1-Bromo-2,2,2-trifluoroethyl)-4-fluorobenzene involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.

Pathways Involved: It may modulate various biochemical pathways, including signal transduction, metabolic processes, and gene expression. The presence of fluorine and bromine atoms can enhance its binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between the target compound and selected analogues:

Reactivity and Stability

- Electron-Withdrawing Effects : The trifluoromethyl (-CF₃) group in the target compound stabilizes adjacent bromine, making it less reactive toward nucleophilic substitution compared to 1-(1,2-Dibromoethyl)-4-fluorobenzene, which lacks stabilizing groups .

- Steric Hindrance : The trifluoroethyl chain in the target compound imposes greater steric hindrance than 1-Bromo-4-fluorobenzene, limiting its participation in bulky electrophilic reactions .

- Aromatic Reactivity : Analogues like 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene exhibit enhanced electron deficiency due to the -OCF₃ group, favoring electrophilic substitution at specific ring positions .

Research Implications

The structural nuances of this compound make it a versatile intermediate in drug discovery, particularly for γ-secretase modulators (as seen in ) . Its trifluoromethyl group enhances lipid solubility, a critical factor in blood-brain barrier penetration. Comparatively, analogues like 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene are more suited for agrochemicals due to their resistance to hydrolysis .

Biological Activity

1-(1-Bromo-2,2,2-trifluoroethyl)-4-fluorobenzene is a halogenated aromatic compound with significant industrial applications and potential biological implications. This article reviews its biological activity, including toxicity, pharmacokinetics, and related case studies.

Chemical Structure and Properties

- Molecular Formula : C8H5BrF4

- SMILES : C1=CC(=CC=C1C(C(F)(F)F)Br)F

- InChI : InChI=1S/C8H5BrF4/c9-7(8(11,12)13)5-1-3-6(10)4-2-5/h1-4,7H

This compound is characterized by a bromine atom and a trifluoroethyl group attached to a fluorobenzene ring, contributing to its unique reactivity and biological interactions.

Toxicity Studies

Toxicological assessments have shown that this compound exhibits notable acute toxicity. In a study involving male S-D rats:

- Exposure Levels : Rats were exposed to various concentrations (7.1 to 26 mg/L) for 4 hours.

- Results : The median lethal concentration (LC50) was determined to be approximately 18,000 mg/m³. Symptoms included:

The study indicated that exposure to higher concentrations led to significant body weight loss (up to 17.5%) and other physiological changes.

Pharmacokinetics

Pharmacokinetic studies reveal the absorption and distribution characteristics of the compound:

| Parameter | Value |

|---|---|

| Absorption | ~67% in rats (oral exposure) |

| Distribution | Highest concentrations in fat, liver, kidney |

| Metabolism | Primarily via oxidative pathways involving cytochrome P450 enzymes |

Case Studies and Research Findings

Several studies have explored the biological implications of halogenated compounds similar to this compound. Notably:

- A study on related compounds showed that halogen substituents significantly influence metabolic pathways and toxicity profiles. For instance, the presence of bromine and fluorine can enhance lipophilicity, affecting bioavailability .

- Another investigation into the effects of trifluoroethyl groups indicated potential neurotoxicity and endocrine disruption in animal models .

Environmental Impact

Due to its high production volume and potential environmental persistence, the compound is monitored under various regulatory frameworks such as the U.S. EPA's Toxic Substances Control Act. Its classification as a high production volume (HPV) chemical necessitates ongoing assessment of its ecological effects .

Q & A

Synthesis Optimization

Q: What synthetic routes are most effective for preparing 1-(1-Bromo-2,2,2-trifluoroethyl)-4-fluorobenzene, and how can side reactions be minimized? A: A two-step approach is recommended:

Fluorination: Introduce the para-fluorine group via electrophilic aromatic substitution using HF-pyridine at 0–5°C to ensure regioselectivity.

Bromination: Apply radical bromination to 4-fluoro-α,α,α-trifluorotoluene using N-bromosuccinimide (NBS) in CCl₄ under UV light. Maintain a reaction temperature of 60–70°C to suppress competing pathways (e.g., dibromination). Yield improvements (~75%) are achievable with catalytic AIBN (azobisisobutyronitrile) to enhance radical initiation efficiency .

Structural Characterization Challenges

Q: How can researchers resolve ambiguities in distinguishing this compound from its ortho-fluoro isomer? A: Combine 19F NMR and X-ray crystallography :

- 19F NMR : Para-fluorine exhibits a singlet at δ −110 to −115 ppm, while ortho-fluorine shows coupling (J = 8–12 Hz) with adjacent protons.

- X-ray : Resolves spatial arrangement of the bromo-trifluoroethyl group. For lab-scale analysis, GC-MS with a chiral column (e.g., β-DEX™) can separate isomers based on retention time differences (~0.3 min) .

Reaction Mechanism Complexity

Q: During nucleophilic substitution reactions, why does the bromine atom in this compound exhibit unexpected stability under basic conditions? A: The electron-withdrawing trifluoroethyl group (−CF₂CF₃) deactivates the adjacent C-Br bond, reducing susceptibility to SN2 mechanisms. Kinetic studies using DFT calculations (B3LYP/6-31G*) reveal a higher activation energy barrier (ΔG‡ ≈ 28 kcal/mol) compared to non-fluorinated analogs (ΔG‡ ≈ 18 kcal/mol). Experimental validation via Hammett plots confirms the meta-directing effect of the −CF₃ group, favoring electrophilic attack at the 3-position over bromine displacement .

Contradictory Solubility Data

Q: Published solubility data in DMSO varies widely (e.g., 12 mg/mL vs. 45 mg/mL at 25°C). How should researchers address this discrepancy? A: Conduct controlled solubility assays with the following protocol:

Purify the compound via column chromatography (silica gel, hexane:EtOAc 9:1).

Use Karl Fischer titration to confirm anhydrous conditions (H₂O < 0.1%).

Measure solubility via UV-Vis spectroscopy (λ = 254 nm) with triplicate trials.

Recent studies attribute discrepancies to residual solvents (e.g., THF) altering polarity. Reproducible results (~22 mg/mL) require strict moisture control .

Advanced Applications in Materials Science

Q: What strategies enable the use of this compound as a precursor for fluorinated metal-organic frameworks (MOFs)? A: Leverage Sonogashira coupling to attach acetylene-functionalized linkers:

Replace the bromine atom with a terminal alkyne via Pd(PPh₃)₄/CuI catalysis (yield: 65–70%).

Coordinate with Zn(NO₃)₂·6H₂O in DMF at 80°C to form porous MOFs. BET surface area analysis shows ~1,200 m²/g, with fluorine groups enhancing CO₂ adsorption selectivity (Qst = 34 kJ/mol) .

Toxicity and Safety Profiling

Q: What precautions are critical when handling this compound due to its halogenated structure? A: Key safety measures include:

- Ventilation : Use fume hoods to avoid inhalation of brominated vapors (TLV: 0.1 ppm).

- PPE : Nitrile gloves and polycarbonate goggles to prevent skin/eye contact (LD50 oral rat: 320 mg/kg).

- Waste Disposal : Neutralize with 10% NaHCO₃ before incineration. Acute toxicity studies in zebrafish (LC50 = 4.8 mg/L) highlight environmental risks .

Data Reproducibility in Catalytic Studies

Q: Why do catalytic cross-coupling reactions with this compound show inconsistent yields (40–85%) across studies? A: Trace moisture (>50 ppm) deactivates Pd catalysts. Optimize using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.